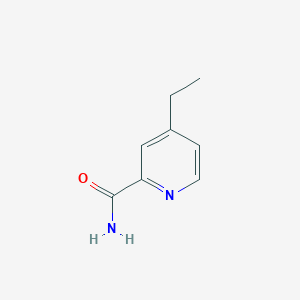

4-Ethylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-ethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |

InChI Key |

FCFVJZHRWVZBPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylpicolinamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpicolinamide, a derivative of picolinamide, is a compound of interest within medicinal chemistry due to the established and diverse biological activities of the picolinamide scaffold. While specific data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted chemical structure and properties by drawing parallels with closely related analogs. This document outlines potential synthetic routes, predicted physicochemical properties, and explores possible pharmacological activities based on the known behavior of similar compounds. All quantitative data for analogous compounds is presented in structured tables for comparative analysis, and a representative experimental workflow for its synthesis is provided.

Chemical Structure and Identification

This compound, also systematically named 4-ethylpyridine-2-carboxamide, is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxamide group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-ethylpyridine-2-carboxamide |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CCC1=CC=NC(=C1)C(=O)N |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

Physicochemical Properties (Predicted and Comparative)

Table 2: Physicochemical Properties of a Related Picolinamide Derivative

| Property | 4-Chloro-N-methylpicolinamide[1][2] |

| Melting Point | 41-43 °C[1] |

| Boiling Point | 317.8±27.0 °C (Predicted)[1] |

| Density | 1.264±0.06 g/cm³ (Predicted)[1] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly)[1] |

| logP (Predicted) | 1.1[2] |

Synthesis of this compound

A plausible synthetic route to this compound would involve a multi-step process starting from a commercially available pyridine derivative. A common strategy for introducing an alkyl group at the 4-position of a pyridine ring is the Minisci reaction. Following the alkylation, the precursor can be converted to the corresponding picolinamide.

General Synthetic Pathway

A potential synthetic pathway can be conceptualized as follows:

-

C-4 Ethylation of a Pyridine Precursor: Starting with a suitable pyridine precursor, such as 4-cyanopyridine or a pyridine N-oxide derivative, a Minisci-type radical ethylation reaction could be employed to introduce the ethyl group at the 4-position.

-

Hydrolysis to 4-Ethylpicolinic Acid: The resulting 4-ethylpyridine derivative with a nitrile or other functional group at the 2-position would then be hydrolyzed under acidic or basic conditions to yield 4-ethylpicolinic acid.

-

Amidation to this compound: The final step would involve the amidation of 4-ethylpicolinic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.

Detailed Experimental Protocol (Representative)

The following is a representative, detailed experimental protocol for the final amidation step, adapted from general procedures for the synthesis of picolinamides.

Step 3: Amidation of 4-Ethylpicolinic Acid

-

Materials: 4-Ethylpicolinic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia (aqueous solution or gas).

-

Procedure:

-

To a solution of 4-ethylpicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-ethylpicolinoyl chloride.

-

The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.

-

A solution of aqueous ammonia (2-3 equivalents) is added dropwise to the cooled solution of the acid chloride.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found. The following are predicted key features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring.- Quartet and triplet signals corresponding to the ethyl group.- Broad singlet for the -NH₂ protons of the amide. |

| ¹³C NMR | - Resonances for the pyridine ring carbons.- Signals for the ethyl group carbons.- A downfield signal for the carbonyl carbon of the amide. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amide (around 3100-3500 cm⁻¹).- C=O stretching vibration of the amide (around 1650-1690 cm⁻¹).- C-H stretching of the ethyl group and aromatic ring.- C=N and C=C stretching of the pyridine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 150. |

Potential Pharmacological Activity and Signaling Pathways

The picolinamide scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives have shown a range of activities including antibacterial, antifungal, and as inhibitors of various enzymes.[3][4][5][6][7]

Antifungal Activity

Certain picolinamide and benzamide derivatives have been identified as having antifungal properties.[3][4] Their mechanism of action has been linked to the inhibition of the lipid-transfer protein Sec14.[3][4] This protein is crucial for the viability of fungal cells, and its inhibition disrupts essential cellular processes.

Acetylcholinesterase Inhibition

Some picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The structure-activity relationship studies of these derivatives suggest that the substitution pattern on the picolinamide core significantly influences their inhibitory activity.[5]

Potential Signaling Pathway Involvement

Given the known activities of picolinamide derivatives, this compound could potentially interact with various signaling pathways. For instance, if it were to exhibit antifungal activity via Sec14 inhibition, it would disrupt the phosphoinositide signaling pathway, which is vital for membrane trafficking and cell signaling in fungi.

Caption: Potential mechanism of antifungal action via Sec14 inhibition.

Conclusion

While this compound is not a widely documented compound, this technical guide provides a foundational understanding of its structure, predicted properties, and potential biological activities based on established chemical principles and the known characteristics of its structural analogs. The outlined synthetic strategies offer a practical approach for its preparation, enabling further investigation into its physicochemical and pharmacological profiles. The diverse activities of the picolinamide scaffold suggest that this compound could be a valuable candidate for further research in drug discovery and development. Future experimental work is necessary to validate the predicted properties and explore the full therapeutic potential of this compound.

References

- 1. 4-Chloro-N-methylpicolinamide CAS#: 220000-87-3 [m.chemicalbook.com]

- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Picolinamide Compounds in Cancer Cells: A Technical Guide

Abstract

Picolinamide and its derivatives have emerged as a versatile scaffold in oncology drug discovery, demonstrating significant potential as anti-cancer agents. This technical guide provides an in-depth analysis of the core mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. The primary mechanism of action is the targeted inhibition of key protein kinases, including Aurora B Kinase (Aurora-B) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cell division and tumor angiogenesis, respectively. Inhibition of these pathways leads to downstream cellular consequences, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This document synthesizes quantitative data on compound efficacy, details key experimental methodologies for their evaluation, and provides visual representations of the associated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism: Protein Kinase Inhibition

The predominant mechanism by which picolinamide compounds exert their anti-tumor effects is through the inhibition of specific protein kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and are often dysregulated in cancer.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Overexpression of Aurora-A and Aurora-B is common in a wide range of human tumors, making them attractive targets for cancer therapy.

A novel series of N-methylpicolinamide-4-thiol derivatives has been shown to target this pathway. Specifically, the compound designated 6p was identified as a selective inhibitor of Aurora-B kinase. By inhibiting Aurora-B, this compound disrupts processes essential for chromosome segregation and cytokinesis, leading to potent anti-proliferative activity.

Inhibition of VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several series of picolinamide derivatives have been specifically designed as potent inhibitors of VEGFR-2.

By binding to the kinase domain of VEGFR-2, these compounds block the downstream signaling cascade initiated by VEGF. This inhibition prevents the proliferation and migration of endothelial cells, thereby suppressing tumor angiogenesis. Compounds such as 7h, 9a, 9l, 8j, and 8l have demonstrated potent VEGFR-2 inhibitory activity.[1][2]

Multi-Kinase Inhibition

Some picolinamide derivatives exhibit a broader inhibitory profile, targeting multiple kinases simultaneously. For instance, compound 7h , in addition to inhibiting VEGFR-2, also shows enhanced potency towards EGFR, HER-2, c-MET, and MER kinases.[1] This multi-targeted approach can be advantageous in overcoming the complex and redundant signaling networks that drive cancer progression and resistance to single-target agents.

Cellular and Physiological Consequences

The inhibition of critical kinase pathways by picolinamide compounds translates into distinct, measurable effects on cancer cells.

Inhibition of Cancer Cell Proliferation

A primary outcome of kinase inhibition is the potent suppression of cancer cell proliferation across a wide spectrum of human cancer cell lines. This effect is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Induction of Apoptosis

By disrupting pro-survival signaling pathways, picolinamide derivatives can trigger programmed cell death, or apoptosis. For example, studies on compound 9a confirmed its pro-apoptotic activity in A549 lung cancer cells through Annexin V-FITC staining.[1] The induction of apoptosis is a hallmark of effective cancer chemotherapeutics.

Cell Cycle Arrest

Picolinamide compounds can interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. Treatment of A549 cells with compound 9a resulted in cell cycle arrest at the G2/M phase.[1] This arrest prevents the cells from entering mitosis and undergoing division, thus contributing to the overall anti-proliferative effect.

Quantitative Data Summary

The efficacy of various picolinamide derivatives has been quantified through in vitro assays. The tables below summarize the IC50 values for both anti-proliferative and direct kinase inhibitory activities.

Table 1: Anti-proliferative Activity (IC50) of Picolinamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-methylpicolinamide-4-thiol | HepG2 | Hepatocellular Carcinoma | 62.96 | - | - |

| 6p | HepG2 | Hepatocellular Carcinoma | <10 | Sorafenib | >10 |

| 6p | HCT-116 | Colon Cancer | <10 | Sorafenib | >10 |

| 6p | SW480 | Colon Cancer | <10 | Sorafenib | >10 |

| 8j | A549 | Lung Cancer | 12.5 | Sorafenib | 19.3 |

| 8j | HepG2 | Hepatocellular Carcinoma | 20.6 | Sorafenib | 29.0 |

| 8l | A549 | Lung Cancer | 13.2 | Axitinib | 22.4 |

| 8l | HepG2 | Hepatocellular Carcinoma | 18.2 | Axitinib | 38.7 |

Data sourced from multiple studies.[2][3]

Table 2: Kinase Inhibitory Activity (IC50) of Picolinamide Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 7h | VEGFR-2 | 87 | Sorafenib | 180 |

| 9a | VEGFR-2 | 27 | Sorafenib | 180 |

| 9l | VEGFR-2 | 94 | Sorafenib | 180 |

Data sourced from Zeidan et al., 2019.[1]

Key Experimental Protocols

The evaluation of picolinamide compounds relies on a set of standard in vitro assays. The methodologies for these key experiments are detailed below.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the picolinamide compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase.

-

Reaction Setup: In a reaction well, combine the purified recombinant kinase (e.g., VEGFR-2 or Aurora-B), a suitable kinase substrate (e.g., a specific peptide or protein like Histone H1), and the picolinamide compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂ to the mixture.[1][5]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution, such as SDS-PAGE loading buffer.[1]

-

Detection: Separate the reaction products using SDS-PAGE. The amount of phosphorylated substrate is quantified, typically through autoradiography (for ³²P) or by using phosphospecific antibodies in an ELISA or Western blot format.[1]

-

Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat them with the picolinamide compound for a specified duration (e.g., 24 or 48 hours).

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice. This permeabilizes the cells.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[6]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N DNA) phases.[7]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the picolinamide compound as desired.

-

Harvesting: Collect the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer provided in commercial kits.

-

Staining: Add Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes) to the cell suspension.[2]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[2]

-

Analysis: Analyze the cells promptly by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

Technical Guide on the Physicochemical Properties of 4-Ethylpicolinamide: A Template for Researchers

Disclaimer: As of October 2025, publicly available experimental data on the specific solubility and stability of 4-Ethylpicolinamide could not be identified through comprehensive literature and database searches. This document therefore serves as an in-depth technical template for researchers, scientists, and drug development professionals. It outlines the standard methodologies and data presentation formats that would be expected in a comprehensive technical guide or whitepaper for a novel chemical entity like this compound.

Introduction

This compound is a derivative of picolinamide, a class of compounds with a wide range of biological activities. The characterization of its physicochemical properties, particularly solubility and stability, is a critical step in the early stages of drug development. This information is fundamental for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of a potential therapeutic agent. This guide provides a framework for the systematic evaluation of these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a determining factor for its absorption and bioavailability. A comprehensive solubility profile is therefore essential.

Aqueous Solubility

The solubility in aqueous media across a physiologically relevant pH range is of primary importance.

Table 1: Henderson-Hasselbalch-based Aqueous Solubility of this compound (Example Data)

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 0.1 N HCl | 25 ± 1 | Data | Shake-flask HPLC-UV |

| 4.5 | Acetate Buffer | 25 ± 1 | Data | Shake-flask HPLC-UV |

| 6.8 | Phosphate Buffer | 25 ± 1 | Data | Shake-flask HPLC-UV |

| 7.4 | Phosphate Buffer | 25 ± 1 | Data | Shake-flask HPLC-UV |

| 1.2 | 0.1 N HCl | 37 ± 1 | Data | Shake-flask HPLC-UV |

| 6.8 | Phosphate Buffer | 37 ± 1 | Data | Shake-flask HPLC-UV |

Solubility in Organic Solvents

Solubility in organic solvents is crucial for developing purification methods and for the preparation of formulations.

Table 2: Solubility of this compound in Common Organic Solvents (Example Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 ± 1 | Data | Shake-flask HPLC-UV |

| Ethanol | 25 ± 1 | Data | Shake-flask HPLC-UV |

| Acetone | 25 ± 1 | Data | Shake-flask HPLC-UV |

| Acetonitrile | 25 ± 1 | Data | Shake-flask HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data | Shake-flask HPLC-UV |

| Polyethylene Glycol 400 | 25 ± 1 | Data | Shake-flask HPLC-UV |

Experimental Protocol: Shake-Flask Solubility Determination

A standardized shake-flask method is commonly employed to determine equilibrium solubility.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., buffered solution or organic solvent) in a sealed container.

-

Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are withdrawn at various time points (e.g., 24 and 48 hours) and immediately filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Equilibrium Confirmation: Solubility is confirmed when consecutive measurements (e.g., at 24 and 48 hours) are in close agreement.

Solubility Determination Workflow

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Table 3: Summary of Forced Degradation Studies for this compound (Example Data)

| Stress Condition | Time | % Degradation | Major Degradants (if any) |

| 0.1 N HCl (aq) | 24 h | Data | Identify and quantify |

| 0.1 N NaOH (aq) | 24 h | Data | Identify and quantify |

| 3% H₂O₂ (aq) | 24 h | Data | Identify and quantify |

| Heat (80°C, solid) | 48 h | Data | Identify and quantify |

| Photostability (ICH Q1B) | ICH specified duration | Data | Identify and quantify |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is diluted with 0.1 N HCl and kept at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: The stock solution is diluted with 0.1 N NaOH and kept at room temperature.

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Solid this compound is exposed to high temperature (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is also performed.

Forced Degradation Workflow

Conclusion

The solubility and stability of this compound are paramount to its potential development as a therapeutic agent. This guide provides a standardized framework for conducting these critical studies and presenting the resultant data. The generation of specific experimental data for this compound, following the protocols outlined herein, will be instrumental in advancing its preclinical and clinical development.

The Diverse Biological Activities of Substituted Picolinamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a pyridine-2-carboxamide structure, has emerged as a privileged framework in medicinal chemistry, giving rise to a diverse array of analogues with a broad spectrum of biological activities. These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of substituted picolinamide analogues, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity

Substituted picolinamide analogues have shown promising anticancer properties, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis. One of the most notable targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Picolinamide Analogues

The following table summarizes the in vitro anticancer activity of selected picolinamide derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(4-methyl-1H-imidazol-1-yl)picolinamide | A549 (Lung) | 0.087 | [1] |

| 2 | N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)picolinamide | A549 (Lung) | 0.027 | [1] |

| 3 | N-(3-((tert-butyldimethylsilyl)oxy)phenyl)-6-(morpholinomethyl)picolinamide | Panc-1 (Pancreatic) | Not specified | [1] |

| 4 | N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(1H-pyrazol-1-yl)picolinamide | OVCAR-3 (Ovarian) | Not specified | [1] |

| 5 | N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)picolinamide | HT29 (Colon) | Not specified | [1] |

| 6 | N-(4-chloro-3-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)picolinamide | 786-O (Kidney) | Not specified | [1] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of picolinamide analogues against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (picolinamide analogues) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well. The final ATP concentration should be close to its Km for VEGFR-2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The following diagram illustrates the simplified signaling pathway initiated by the binding of VEGF to its receptor, VEGFR-2, leading to downstream signaling cascades that promote angiogenesis. Inhibition of VEGFR-2 by picolinamide analogues blocks these downstream effects.

Antibacterial Activity

Certain substituted picolinamide analogues have demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria. A notable example is their efficacy against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.

Quantitative Data: Antibacterial Activity of Picolinamide Analogues

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative picolinamide analogues against different bacterial strains.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| 7 | N-(4-(oxazol-5-yl)phenyl)picolinamide | C. difficile ATCC 43255 | 0.125 | |

| 8 | 4-chloro-N-(4-(oxazol-5-yl)phenyl)picolinamide | C. difficile ATCC 43255 | 0.25 | |

| 7 | N-(4-(oxazol-5-yl)phenyl)picolinamide | S. aureus MRSA NRS70 | 128 | |

| 8 | 4-chloro-N-(4-(oxazol-5-yl)phenyl)picolinamide | S. aureus MRSA NRS70 | >128 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (picolinamide analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. Typically, a volume of 50 µL per well is used.

-

Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Antifungal Activity

Picolinamide analogues have also been investigated for their antifungal properties. Some derivatives have shown activity against various fungal pathogens by targeting essential cellular processes. A key target identified is Sec14p, a phosphatidylinositol transfer protein crucial for lipid metabolism and membrane trafficking in fungi.

Quantitative Data: Antifungal Activity of Picolinamide Analogues

The following table lists the MIC values of selected picolinamide analogues against fungal species.

| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |

| 9 | N-(4-bromophenyl)picolinamide | Candida albicans | >32 | |

| 10 | 4-bromo-N-(4-(piperidin-1-yl)phenyl)picolinamide | Candida albicans | 2 |

Experimental Protocol: In Vitro Phosphatidylinositol Transfer Protein (Sec14p) Activity Assay

This protocol describes a fluorescence-based assay to measure the phosphatidylinositol (PI) transfer activity of Sec14p and its inhibition by picolinamide analogues.

Materials:

-

Recombinant yeast Sec14p

-

Donor liposomes containing NBD-PI (nitrobenzoxadiazole-labeled phosphatidylinositol) and a quencher lipid (e.g., Rhodamine-PE).

-

Acceptor liposomes (unlabeled).

-

Assay buffer (e.g., 25 mM HEPES-KOH pH 7.2, 100 mM KCl).

-

Test compounds (picolinamide analogues) in DMSO.

-

Fluorometer.

Procedure:

-

Prepare donor and acceptor liposomes by sonication or extrusion.

-

In a cuvette, mix the assay buffer, acceptor liposomes, and the test compound at various concentrations.

-

Add Sec14p to the cuvette and incubate for a few minutes.

-

Initiate the transfer reaction by adding the donor liposomes.

-

Monitor the increase in NBD fluorescence over time using a fluorometer (Excitation ~460 nm, Emission ~534 nm). The transfer of NBD-PI from the quenched donor to the acceptor liposomes results in an increase in fluorescence.

-

Calculate the initial rate of PI transfer for each compound concentration.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Sec14p-Dependent Vesicular Trafficking

The following diagram illustrates the role of Sec14p in the secretory pathway and how its inhibition by picolinamide analogues can disrupt this process.

Experimental Workflow: Synthesis and Screening of Picolinamide Analogues

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel substituted picolinamide analogues.

This technical guide provides a foundational understanding of the diverse biological activities of substituted picolinamide analogues. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Among the diverse scaffolds explored for kinase inhibition, picolinamide-based structures have emerged as a promising class of inhibitors, demonstrating potent activity against various kinases, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the discovery of picolinamide-based kinase inhibitors, with a focus on their design, synthesis, and biological evaluation, particularly as VEGFR-2 inhibitors.

Core Concept: Picolinamide as a Kinase Inhibitor Scaffold

Picolinamide, a derivative of pyridine-2-carboxylic acid, serves as a versatile scaffold for the design of kinase inhibitors. Its rigid structure and the presence of a nitrogen atom in the pyridine ring, along with the amide linkage, provide key interaction points within the ATP-binding pocket of kinases. The core picolinamide structure can be strategically modified at various positions to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these inhibitors, leading to the identification of compounds with significant anti-proliferative and anti-angiogenic activities.

Targeted Signaling Pathway: VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the growth of new blood vessels to supply the tumor with nutrients and oxygen.[1] By inhibiting VEGFR-2, picolinamide-based inhibitors can effectively block this signaling pathway, thereby cutting off the tumor's blood supply and impeding its growth and metastasis.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the point of inhibition by picolinamide-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of picolinamide-based kinase inhibitors.

General Synthesis of N-Aryl Picolinamides

A common method for synthesizing N-aryl picolinamides involves the coupling of picolinic acid with a substituted aniline.[2]

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation: A suspension of picolinic acid in thionyl chloride is refluxed for 16 hours. The excess thionyl chloride is removed under reduced pressure to yield the picolinoyl chloride as an oil.[2]

-

Amide Coupling: The crude picolinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of the desired substituted aniline and triethylamine in anhydrous DCM is added dropwise.[2]

-

Reaction: The reaction mixture is stirred at 0°C for 20 minutes and then allowed to warm to room temperature and stirred for an additional 16 hours.[2]

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl picolinamide.

In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™)

The LanthaScreen™ TR-FRET assay is a robust method for measuring the inhibitory activity of compounds against VEGFR-2.[1]

Materials:

-

Recombinant VEGFR-2 (KDR) enzyme

-

LanthaScreen™ Certified Tb-anti-pTyr (PY20) Antibody

-

GFP-STAT1 substrate

-

ATP

-

TR-FRET dilution buffer

-

Test compounds (picolinamide derivatives)

-

384-well assay plate

Procedure:

-

Reagent Preparation: Prepare solutions of VEGFR-2 enzyme, GFP-STAT1 substrate, ATP, and test compounds in TR-FRET dilution buffer at the desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound or vehicle control to the wells of the assay plate.

-

Add 5 µL of a mixture of VEGFR-2 enzyme and GFP-STAT1 substrate.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of a solution containing Tb-anti-pTyr (PY20) antibody to stop the reaction.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, collecting emission signals at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the anti-proliferative activity of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HepG2)

-

Complete cell culture medium

-

96-well cell culture plate

-

Test compounds (picolinamide derivatives)

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 10 µL of serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of picolinamide-based kinase inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound | IC₅₀ (nM) |

| Picolinamide-01 | 150 |

| Picolinamide-02 | 75 |

| Picolinamide-03 | 25 |

| Sorafenib (Control) | 50 |

Table 2: Anti-proliferative Activity against A549 Cells

| Compound | IC₅₀ (µM) |

| Picolinamide-01 | 15.2 |

| Picolinamide-02 | 8.1 |

| Picolinamide-03 | 2.5 |

| Sorafenib (Control) | 5.8 |

Experimental Workflow

The discovery and development of picolinamide-based kinase inhibitors follow a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

Picolinamide-based compounds represent a promising class of kinase inhibitors with demonstrated efficacy against key cancer targets like VEGFR-2. This technical guide has provided a comprehensive overview of their discovery, including the underlying signaling pathways, detailed experimental protocols for their synthesis and evaluation, and a structured workflow for their development. The continued exploration of the picolinamide scaffold through rational design and robust biological screening holds significant potential for the development of novel and effective cancer therapeutics.

References

In Vitro Evaluation of Novel Picolinamide Derivatives as Potential Anticancer Agents

An In-depth Technical Guide for Drug Development Professionals

Picolinamide, a derivative of picolinic acid, serves as a crucial scaffold in medicinal chemistry due to its versatile biological activities. The development of novel picolinamide derivatives has emerged as a promising strategy in the search for new therapeutic agents, particularly in oncology. These compounds have demonstrated the ability to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, by inhibiting key signaling molecules. This technical guide provides a consolidated overview of the in vitro evaluation of several series of novel picolinamide derivatives, focusing on their anticancer properties, experimental methodologies, and mechanisms of action.

Quantitative Biological Evaluation: Anti-proliferative Activity

The primary assessment for potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used, representing the concentration of a compound required to inhibit cell proliferation by 50%. Below is a summary of the in vitro anti-proliferative activities of representative picolinamide derivatives against various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Picolinamide Derivatives

| Compound ID | Target/Class | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Panc-1 (Pancreas) | Reference Compound |

|---|---|---|---|---|---|---|

| Series 1: Thiol Derivatives | Sorafenib | |||||

| 6p | Aurora-B Kinase Inhibitor | <10 | - | <10 | - | 16.30 |

| Series 2: VEGFR-2 Inhibitors | Sorafenib / Axitinib | |||||

| 8j | VEGFR-2 Kinase Inhibitor | 20.6 | 12.5 | - | - | 29.0 / 38.7 |

| 8l | VEGFR-2 Kinase Inhibitor | 18.2 | 13.2 | - | - | 29.0 / 38.7 |

| Series 3: Phenylamino Derivatives | Sorafenib | |||||

| 5q | Broad-spectrum | Low µM | - | Low µM | - | - |

| Series 4: (Thio)urea Derivatives | Sorafenib | |||||

| 7h | Multi-kinase Inhibitor | - | >10 | - | Significant | 180 nM (VEGFR-2) |

| 9a | VEGFR-2/Apoptosis Inducer | - | Potent | - | - | 180 nM (VEGFR-2) |

Data synthesized from multiple studies for comparative purposes.[1][2][3][4]

Key Experimental Protocols

Detailed and reproducible methodologies are fundamental to the in vitro evaluation of drug candidates. The following sections describe standard protocols used to assess the anticancer activity of picolinamide derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: Cells are treated with various concentrations of the picolinamide derivatives (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO). A reference drug like Sorafenib is used as a positive control.[1][2]

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

To determine the specific molecular targets of the derivatives, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as Aurora-B Kinase or VEGFR-2.[1][2][4]

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate containing the purified recombinant kinase (e.g., Aurora-B, VEGFR-2), a suitable substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: The picolinamide derivatives are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based detection systems that measure the amount of ADP produced.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Workflows and Signaling Pathways

Understanding the experimental process and the mechanism of action is crucial for drug development. The following diagrams illustrate a typical workflow for in vitro screening and a proposed signaling pathway for kinase-inhibiting picolinamide derivatives.

Experimental Workflow for In Vitro Screening

This diagram outlines the logical progression from compound synthesis to the identification of a lead candidate for further studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Ethylpicolinamide and its Potential Therapeutic Targets

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the compound "4-Ethylpicolinamide." This guide, therefore, explores the well-documented therapeutic targets of the broader picolinamide class of compounds to infer the potential applications of this compound. The data and methodologies presented herein are derived from studies on various picolinamide derivatives and should be considered representative of the potential activities of this compound, rather than direct evidence of its biological profile.

Introduction

Picolinamide, a derivative of picolinic acid, constitutes a versatile scaffold in medicinal chemistry, giving rise to a wide array of derivatives with diverse biological activities. These compounds have been investigated for their potential in treating a range of conditions, including metabolic diseases, bacterial infections, and neurological disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of picolinamide derivatives, offering insights into the potential applications of this compound for researchers, scientists, and drug development professionals.

Potential Therapeutic Targets

Based on the current body of research on picolinamide derivatives, three primary therapeutic targets have been identified:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is a promising strategy for the treatment of type 2 diabetes and other metabolic syndromes.

-

Clostridioides difficile: Certain picolinamides exhibit potent and selective antibacterial activity against this pathogenic bacterium, a leading cause of antibiotic-associated diarrhea.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic approach for managing the symptoms of Alzheimer's disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Picolinamide derivatives have emerged as potent inhibitors of 11β-HSD1, an enzyme that plays a crucial role in regulating glucocorticoid levels. By converting inactive cortisone to active cortisol in key metabolic tissues, 11β-HSD1 has been implicated in the pathophysiology of insulin resistance, obesity, and type 2 diabetes.

Quantitative Data

The inhibitory activities of a series of 6-substituted picolinamide derivatives against human 11β-HSD1 have been evaluated. The following table summarizes the data for a representative potent compound from these studies.

| Compound Reference | Structure | h11β-HSD1 IC50 (nM) |

| Compound 25 | N-(1-(cyanomethyl)cyclobutyl)-6-(4-fluorophenyl)picolinamide | 9 |

Data extracted from "Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)".

Experimental Protocol: 11β-HSD1 Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of picolinamide derivatives against human 11β-HSD1.

Materials:

-

Human 11β-HSD1 enzyme (microsomal fraction)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation Proximity Assay (SPA) beads

-

Anti-cortisol antibody

-

Tritiated cortisol ([3H]-cortisol)

-

96-well plates

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the human 11β-HSD1 enzyme, NADPH, and the test compound (picolinamide derivative) in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, cortisone.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of cortisol produced is quantified using a competitive binding assay.

-

In this assay, the cortisol produced in the enzymatic reaction competes with a known amount of [3H]-cortisol for binding to a specific anti-cortisol antibody coupled to SPA beads.

-

The plate is incubated to allow for binding, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the amount of cortisol produced in the enzymatic reaction.

-

The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Caption: Inhibition of 11β-HSD1 by picolinamide derivatives.

Antibacterial Activity against Clostridioides difficile

Recent studies have highlighted the potential of picolinamide derivatives as narrow-spectrum antibiotics specifically targeting Clostridioides difficile. This is a significant area of interest due to the urgent need for new treatments for C. difficile infection (CDI) that do not disrupt the protective gut microbiota.

Quantitative Data

The antibacterial efficacy of picolinamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The table below presents the MIC values for a lead picolinamide compound against various C. difficile strains.

| Compound Reference | C. difficile Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Picolinamide 87 | 101 clinical & laboratory strains | 0.12 | 0.25 |

Data extracted from "Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile".

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of picolinamide derivatives against C. difficile is determined using the broth microdilution method as follows.

Materials:

-

Clostridioides difficile strains

-

Brucella broth supplemented with hemin and vitamin K

-

96-well microtiter plates

-

Test compound (picolinamide derivative)

-

Anaerobic chamber

Procedure:

-

The picolinamide derivative is serially diluted in supplemented Brucella broth in a 96-well plate.

-

A standardized inoculum of each C. difficile strain is prepared and added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

MIC50 and MIC90 values are calculated as the concentrations at which the growth of 50% and 90% of the tested strains are inhibited, respectively.

Experimental Workflow

Caption: Workflow for MIC determination of picolinamides.

Acetylcholinesterase (AChE) Inhibition

A series of picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.

Quantitative Data

The inhibitory potency of picolinamide derivatives against AChE is quantified by their IC50 values. The data for a representative compound is shown below.

| Compound Reference | Target Enzyme | IC50 (µM) |

| Compound 7a | Acetylcholinesterase (AChE) | 2.49 ± 0.19 |

Data extracted from "Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors".

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of picolinamide derivatives can be determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Test compound (picolinamide derivative)

Procedure:

-

In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, DTNB, and the test compound at various concentrations.

-

The AChE enzyme is added to the mixture, and the plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

The absorbance of the resulting solution is measured kinetically at 412 nm using a microplate reader.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

The IC50 value is calculated from the dose-response curve of the inhibitor.

Logical Relationship

Picolinamide Derivatives: A Promising Frontier in the Development of Novel Antibacterial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising classes of molecules being investigated, picolinamide derivatives have emerged as potent and selective inhibitors of bacterial growth, particularly against the notorious pathogen Clostridioides difficile. This technical guide provides a comprehensive overview of the current state of research on picolinamide derivatives as potential antibacterial agents, with a focus on their structure-activity relationships, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction

Picolinamide, a derivative of picolinic acid, features a carboxamide group attached to a pyridine ring. This scaffold has proven to be a versatile platform for the development of various therapeutic agents. In the realm of antibacterial research, strategic modifications to the picolinamide core have led to the discovery of compounds with significant potency and, in some cases, remarkable selectivity for specific bacterial pathogens. Notably, research has highlighted the efficacy of certain picolinamide derivatives against C. difficile, a leading cause of antibiotic-associated diarrhea and a significant healthcare burden worldwide.[1][2]

Quantitative Antibacterial Activity

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial potency and selectivity of picolinamide derivatives. The primary metric for quantifying antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of picolinamide derivatives against various bacterial strains, with a particular focus on their activity against C. difficile.

Table 1: Antibacterial Activity of Picolinamide Derivatives against Clostridioides difficile

| Compound | Modification | MIC (µg/mL) against C. difficile | Reference |

| 4 | Isonicotinamide core | 0.25 | [1] |

| 5 | Picolinamide core | Not explicitly stated, but reported as a prototype | [1] |

| 87 | 2,4-disubstituted picolinamide | 0.125 | [1] |

| 99-105 | Isonicotinamides with ether linkage | ≤1 | [1] |

| 106-111 | Picolinamides with ether linkage | ≤1 | [1] |

| 112-119 | Carboxylate or ester-containing derivatives | Potent activity maintained | [1] |

Table 2: Selectivity of Picolinamide Derivative 87

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| C. difficile | Gram-positive, anaerobic | 0.125 | [1] |

| MRSA (NRS70) | Gram-positive, aerobic | 128 | [1] |

| MSSA | Gram-positive, aerobic | >128 | [1] |

| E. faecium | Gram-positive, aerobic | >128 | [1] |

The data clearly indicates that the picolinamide scaffold, particularly with a 2,4-substitution pattern as seen in compound 87 , confers exquisite selectivity for C. difficile over other Gram-positive bacteria.[1] This selectivity is a highly desirable characteristic for a C. difficile-targeted antibiotic, as it would minimize disruption to the normal gut microbiota, a key factor in the prevention of recurrent infections.

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

The antibacterial effect of at least one potent picolinamide derivative has been attributed to the inhibition of bacterial cell wall biosynthesis.[3] The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure for maintaining cell shape and integrity, making its synthesis an attractive target for antibacterial drugs.

Macromolecular Synthesis Assays

Macromolecular synthesis assays are employed to identify which major cellular biosynthetic pathway is inhibited by a compound. These assays typically involve the use of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis. In the case of a specific picolinamide derivative, these assays revealed a significant and selective inhibition of peptidoglycan synthesis, with minimal impact on the synthesis of DNA, RNA, and proteins.[3]

Visualizing the Effect: Scanning Electron Microscopy

Scanning electron microscopy (SEM) provides a powerful visual confirmation of cell wall damage. Bacteria treated with picolinamide derivatives that inhibit cell wall synthesis exhibit distinct morphological changes, such as cell lysis and altered surface texture, when compared to untreated cells. This provides direct evidence of the compound's disruptive effect on the bacterial cell envelope.[3]

While the general mechanism of inhibiting cell wall biosynthesis has been established, the specific molecular target (i.e., the enzyme) within this pathway for picolinamide derivatives has not yet been definitively identified in the reviewed literature. Further research is required to pinpoint the precise enzyme that is inhibited, which would enable a more detailed understanding of the mechanism of action and facilitate rational drug design.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of picolinamide derivatives as antibacterial agents.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standardized and widely used technique for its determination.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., C. difficile) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL, in an appropriate growth medium.

-

Serial Dilution of Picolinamide Derivatives: The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., anaerobic conditions for C. difficile) and for a specified duration (typically 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Macromolecular Synthesis Assay

This assay is crucial for elucidating the mechanism of action of a novel antibacterial agent.

Protocol:

-

Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacterium is prepared.

-

Radiolabeled Precursor Addition: The bacterial culture is aliquoted and incubated with specific radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and peptidoglycan (e.g., N-acetyl-[³H]glucosamine).

-

Compound Treatment: The picolinamide derivative is added to the cultures at a concentration known to be inhibitory (e.g., 4x MIC). Control antibiotics with known mechanisms of action are used as positive controls.

-

Incubation and Precipitation: After a defined incubation period, the synthesis of macromolecules is stopped, and the macromolecules are precipitated using an agent like trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the precipitated macromolecules is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor in the presence of the test compound indicates inhibition of that particular biosynthetic pathway.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the direct impact of the antibacterial agent on the bacterial cell structure.

Protocol:

-

Bacterial Treatment: The target bacteria are incubated with the picolinamide derivative at an inhibitory concentration for a specified period. Untreated bacteria serve as a control.

-

Fixation: The bacterial cells are fixed, typically with glutaraldehyde, to preserve their structure.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

Critical Point Drying: The dehydrated samples are subjected to critical point drying to remove the solvent without causing structural collapse.

-

Sputter Coating: The dried samples are coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

-

Imaging: The coated samples are then visualized using a scanning electron microscope to observe any morphological changes.

Visualizing Key Processes

To better understand the workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

Picolinamide derivatives represent a highly promising class of antibacterial agents, particularly for the targeted therapy of C. difficile infections. The ability to achieve high potency and selectivity through chemical modification underscores the potential of this scaffold. The identification of cell wall biosynthesis as a primary target provides a solid foundation for further development.

Future research should focus on several key areas:

-

Precise Target Identification: Elucidating the specific enzyme(s) within the peptidoglycan biosynthesis pathway that are inhibited by picolinamide derivatives is of paramount importance. This will enable a more detailed understanding of their mechanism of action and facilitate structure-based drug design for improved potency and spectrum.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models of infection.

-

Resistance Studies: Investigating the potential for and mechanisms of resistance development to picolinamide derivatives is crucial for predicting their long-term clinical viability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-methyl-picolinamide-4-thiol derivatives, which have shown potential as antitumor agents through the inhibition of Aurora-B kinase. The information is compiled for professionals in chemical synthesis and drug development, offering a comprehensive guide to the preparation and evaluation of these compounds.

Introduction

N-methyl-picolinamide-4-thiol derivatives represent a class of compounds with significant anti-proliferative activities. Notably, certain derivatives have demonstrated potent and broad-spectrum efficacy against various human cancer cell lines, in some cases exceeding the performance of established drugs like sorafenib. The mechanism of action for the most promising of these compounds has been identified as the selective inhibition of Aurora-B kinase, a key regulator of mitosis. Overexpression of Aurora-B is common in many human tumors, making it a prime target for anticancer therapies. These application notes provide the synthetic route, biological activity data, and a detailed experimental protocol for these promising therapeutic candidates.

Data Presentation

The synthesized N-methyl-picolinamide-4-thiol derivatives were evaluated for their ability to inhibit cell proliferation in human cancer cell lines. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Inhibition of Cell Proliferation by N-methyl-picolinamide-4-thiol Derivatives (6a-w) against HepG2 Cancer Cell Line. [1][2]

| Compound | R Group | IC50 (µM) |

| 6a | -phenyl | 16.54 |

| 6b | -phenyl-p-OCH3 | 23.91 |

| 6f | -phenyl-o-Cl | 61.55 |

| 6h | -phenyl-2,4-Di-Cl | 10.55 |

| 6i | -phenyl-2,6-Di-F | 23.25 |

| 6j | -phenyl-2,3,4,5-Tetra-F | 54.24 |

| 6k | -phenyl-m-CF3 | 17.04 |

| 6l | -phenyl-p-CF3 | 10.96 |

| 6m | -phenyl-o-CF3 | 65.38 |

| 6n | -phenyl-m-NO2 | 19.12 |

| 6o | -phenyl-p-NO2 | 33.67 |

| 6p | -CHCl2 | 2.23 |

| 6u | -propionyl | >100 |

| 6v | -butyryl | >100 |

| 6w | -pivaloyl | >100 |

| Sorafenib | (positive control) | 16.30 |

Table 2: Kinase Inhibitory Activity of Compound 6p.

| Kinase | % Inhibition at 10 µM |

| Aurora-A | 28 |

| Aurora-B | 85 |

| Aurora-C | 35 |

| VEGFR-2 | 15 |

Experimental Protocols

The synthesis of N-methyl-picolinamide-4-thiol derivatives is a multi-step process. The following protocol outlines the general procedure.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

-

To a solution of 2-picolinic acid, add thionyl chloride, sodium bromide, and chlorobenzene.

-

Reflux the mixture for 19 hours at 85 °C to yield 4-chloropicolinoyl chloride hydrochloride.

-

Treat the resulting acid chloride with a 25% aqueous solution of methylamine in THF to produce 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide

-

Dissolve 4-chloro-N-methylpicolinamide and 4-aminothiophenol in DMF.

-

Add t-BuOK and stir the mixture for 3.5 hours at 25 °C.

-

Add K2CO3 and continue stirring for 15 hours at 85 °C to yield 4-(4-aminophenylthio)-N-methylpicolinamide.

Step 3: Synthesis of the Final N-methyl-picolinamide-4-thiol Derivatives (e.g., compound 6p)

-

To a solution of 4-(4-aminophenylthio)-N-methylpicolinamide in THF, add K2CO3.

-

Cool the mixture to 0-5 °C.

-

Add the desired acyl chloride (e.g., dichloroacetyl chloride for compound 6p) dropwise.

-

Stir the reaction mixture for 2 hours at 0-5 °C.

-

Extract the product with an appropriate organic solvent, dry, and purify by chromatography to obtain the final N-methyl-picolinamide-4-thiol derivative.

Visualizations

Experimental Workflow

Caption: Synthetic scheme for N-methyl-picolinamide-4-thiol derivatives.

Signaling Pathway

Caption: Inhibition of the Aurora-B kinase signaling pathway.

References

Application Notes and Protocols for Studying Picolinamide-Protein Interactions Using Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide, a derivative of picolinic acid, and its chemical scaffolds are of significant interest in drug discovery due to their demonstrated therapeutic potential, including antifungal and antibacterial activities. Understanding the molecular basis of these activities requires a detailed investigation of the interactions between picolinamide-based ligands and their protein targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity, key interacting residues, and the overall mechanism of action. These application notes provide an overview of known protein targets for picolinamide derivatives and a detailed protocol for conducting molecular docking studies to elucidate these interactions.

Application Notes: Picolinamide Derivatives and Their Protein Targets

Picolinamide and its analogs have been investigated as inhibitors for a range of protein targets across different organisms. The following sections summarize key findings from molecular docking studies in major therapeutic areas.

Antifungal Activity: Targeting Sec14p

Picolinamide and benzamide chemotypes have been identified as having antifungal properties. Through chemogenomic profiling and biochemical assays, the primary target in Saccharomyces cerevisiae was identified as Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein. X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p, paving the way for rational drug design of novel antifungal agents.

Antibacterial Activity: Targeting Enoyl-Acyl Carrier Protein Reductase (InhA)

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of bacteria, including Mycobacterium tuberculosis. It is a well-established target for antibacterial drug development. Molecular docking studies have been instrumental in identifying and optimizing inhibitors of InhA.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)